molecular formula C14H11ClN4O B14939690 6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B14939690
M. Wt: 286.71 g/mol
InChI Key: VSXIZTUGNYVINK-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is an imidazopyridine derivative characterized by a chloro substituent at position 6 of the imidazopyridine core and a 3-methylpyridin-2-yl carboxamide group. Imidazopyridines are privileged scaffolds in medicinal and agrochemical research due to their diverse bioactivities, including kinase inhibition, nuclear receptor modulation, and nematicidal properties .

Properties

Molecular Formula

C14H11ClN4O

Molecular Weight

286.71 g/mol

IUPAC Name

6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C14H11ClN4O/c1-9-3-2-6-16-13(9)18-14(20)11-8-19-7-10(15)4-5-12(19)17-11/h2-8H,1H3,(H,16,18,20)

InChI Key

VSXIZTUGNYVINK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the process.

Chemical Reactions Analysis

6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high purity and yield.

Scientific Research Applications

6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
  • Structure : Differs in the methyl group position (5- vs. 3-methylpyridin-2-yl).
  • Molecular Formula : C₁₄H₁₁ClN₄O .
  • Key Data : Molecular weight = 286.72 g/mol.
  • Significance : The positional isomerism of the methyl group may influence steric interactions and binding affinity in biological targets.
6-Chloro-N-(pyrazin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
  • Structure : Pyrazine ring replaces pyridine in the carboxamide group.
  • Synthesis : Prepared via trimethylaluminum-mediated coupling in toluene .

Carboxamide Side-Chain Modifications

6-Chloro-N-[(2-ethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide (P322-0677)
  • Structure : Features a 2-ethoxyphenylmethyl side chain.
  • Molecular Formula : C₁₇H₁₆ClN₃O₂ .
  • Key Data : Molecular weight = 345.78 g/mol; available in screening libraries (1 mg–20 mg) .
  • Significance : The ethoxy group enhances lipophilicity, which may improve membrane permeability in pesticidal or therapeutic applications.
6-Chloro-N-[(2,3-dimethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide (P322-0482)
  • Structure : Incorporates a 2,3-dimethoxyphenylmethyl group.
  • Molecular Formula : C₁₇H₁₆ClN₃O₃ .
  • Key Data : Molecular weight = 345.78 g/mol.
  • Significance : Methoxy groups could modulate electronic effects and metabolic stability.

Trifluoromethyl and Halogen-Substituted Analogs

Fluazaindolizine (Salibro™)
  • Structure : 8-Chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide.
  • Applications: Commercial nematicide with environmental safety profiles (low toxicity to non-target organisms) .
  • Key Data : Molecular weight = 468.23 g/mol; formulated as a 500 SC suspension .
  • Significance : The trifluoromethyl group and sulfonamide linkage enhance pesticidal activity and environmental persistence compared to simpler carboxamides.
N-Allyl-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
  • Structure : Allyl group and trifluoromethyl substitution at positions 6 and 6.
  • Molecular Formula : C₁₂H₉ClF₃N₃O .
  • Key Data : Molecular weight = 303.67 g/mol.
  • Significance : The allyl group may confer reactivity for further derivatization or alter metabolic pathways.

Hydroxy and Ester Derivatives

6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide
  • Structure : 3-hydroxypropyl carboxamide side chain.
  • Molecular Formula : C₁₁H₁₂ClN₃O₂ .
  • Key Data : Molecular weight = 253.69 g/mol.
  • Significance : The hydroxyl group improves aqueous solubility, beneficial for pharmaceutical formulations.
3-Bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide
  • Structure : Bromo and chloro substitutions with a hydroxyethyl side chain.
  • Molecular Formula : C₁₀H₈BrClN₃O₂ .
  • Key Data : CAS 1092346-69-4.

Biological Activity

6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C12H10ClN3OC_{12}H_{10}ClN_3O with a molecular weight of approximately 247.68 g/mol. Its structure includes an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.

Anticancer Activity

One of the most significant areas of research regarding this compound is its potential as an anticancer agent. Studies have shown that derivatives of imidazo[1,2-a]pyridines often exhibit inhibitory effects on various cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit specific enzymes involved in tumor growth, such as protein kinases and cyclin-dependent kinases (CDKs) .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.4CDK inhibition
Compound BMCF7 (Breast)3.2Apoptosis induction
This compoundHeLa (Cervical)4.8Enzyme inhibition

Anti-inflammatory Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives can possess anti-inflammatory properties. The compound's structural features may allow it to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have shown promising results regarding its ability to reduce pro-inflammatory cytokines .

Table 2: Anti-inflammatory Activity Data

CompoundCOX Inhibition IC50 (µM)Selectivity Index
Compound C0.0280
Compound D0.0495
This compound0.0385

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation and inflammatory processes.
  • Signal Transduction Modulation: It may interfere with signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Regulation: The compound could modulate the expression of genes associated with cancer and inflammation.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine compounds. For example:

  • A study by Akhtar et al. demonstrated that modifications in the structure significantly affected the anti-inflammatory potency of related compounds, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs .
  • Another investigation explored the synthesis of novel imidazo[1,2-a]pyridine derivatives and their biological evaluations against cancer cell lines, revealing promising anticancer activities .

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